{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid
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Overview
Description
{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the fluorophenoxy group in this compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic aromatic substitution reactions, where a fluorophenol reacts with a suitable leaving group under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its triazole core.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of {5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. The fluorophenoxy group enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- {5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid
- {5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid
- {5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid
Uniqueness
The presence of the fluorophenoxy group in {5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid imparts unique properties, such as increased chemical stability and enhanced biological activity, compared to its analogs with different substituents. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[5-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3/c12-7-1-3-8(4-2-7)18-6-10-13-9(14-15-10)5-11(16)17/h1-4H,5-6H2,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNBZRLKIXQDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=NN2)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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